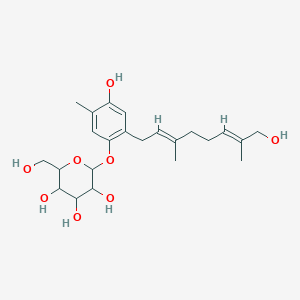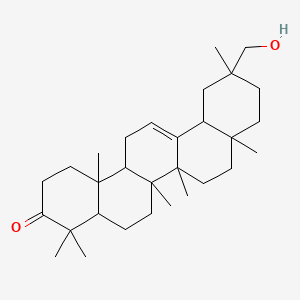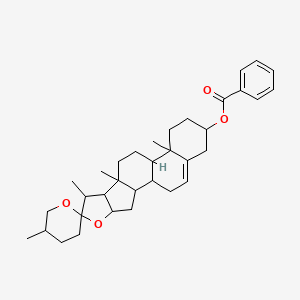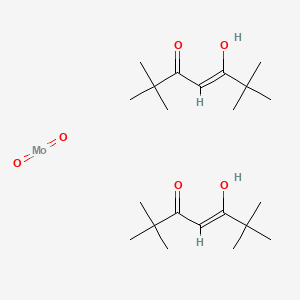
neodymium(3+);(Z)-1,1,1-trifluoro-4-oxopent-2-en-2-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Neodymium(3+);(Z)-1,1,1-trifluoro-4-oxopent-2-en-2-olate is a coordination compound where neodymium, a rare-earth metal, is complexed with a fluorinated β-diketone ligand. Neodymium is known for its magnetic properties and is widely used in various high-tech applications. The ligand, (Z)-1,1,1-trifluoro-4-oxopent-2-en-2-olate, is a fluorinated organic compound that enhances the stability and reactivity of the complex.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of neodymium(3+);(Z)-1,1,1-trifluoro-4-oxopent-2-en-2-olate typically involves the reaction of neodymium(III) chloride with the β-diketone ligand in an organic solvent such as ethanol or acetonitrile. The reaction is usually carried out under inert atmosphere to prevent oxidation. The mixture is refluxed for several hours, followed by cooling and filtration to obtain the desired complex.
Industrial Production Methods: Industrial production of this compound may involve a similar synthetic route but on a larger scale. The use of automated reactors and controlled environments ensures consistency and purity of the product. The final product is often purified using recrystallization or chromatography techniques.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the neodymium center, leading to higher oxidation states.
Reduction: Reduction reactions can also occur, especially in the presence of strong reducing agents.
Substitution: Ligand substitution reactions are common, where the β-diketone ligand can be replaced by other ligands under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Ligand exchange can be facilitated by using excess of the new ligand and heating the mixture.
Major Products:
Oxidation: Higher oxidation state neodymium complexes.
Reduction: Lower oxidation state neodymium complexes.
Substitution: New neodymium complexes with different ligands.
Scientific Research Applications
Neodymium(3+);(Z)-1,1,1-trifluoro-4-oxopent-2-en-2-olate has several applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential in imaging and diagnostic applications due to its magnetic properties.
Medicine: Explored for use in targeted drug delivery systems and as a contrast agent in magnetic resonance imaging (MRI).
Industry: Utilized in the production of high-performance magnets and electronic devices.
Mechanism of Action
The compound exerts its effects primarily through its coordination chemistry. The neodymium center can interact with various substrates, facilitating catalytic reactions. The fluorinated ligand enhances the stability and reactivity of the complex, allowing it to participate in a wide range of chemical processes. The molecular targets and pathways involved depend on the specific application, such as catalysis or imaging.
Comparison with Similar Compounds
Neodymium(III) chloride: A simpler neodymium compound used in similar applications but lacks the enhanced stability provided by the fluorinated ligand.
Neodymium(III) acetate: Another neodymium complex with different ligand properties, used in catalysis and material science.
Neodymium(III) nitrate: Known for its use in optical materials and as a precursor for other neodymium compounds.
Uniqueness: Neodymium(3+);(Z)-1,1,1-trifluoro-4-oxopent-2-en-2-olate is unique due to the presence of the fluorinated β-diketone ligand, which imparts enhanced stability and reactivity. This makes it particularly useful in applications requiring robust and efficient catalysts or materials with specific magnetic properties.
Properties
Molecular Formula |
C15H12F9NdO6 |
|---|---|
Molecular Weight |
603.48 g/mol |
IUPAC Name |
neodymium(3+);(Z)-1,1,1-trifluoro-4-oxopent-2-en-2-olate |
InChI |
InChI=1S/3C5H5F3O2.Nd/c3*1-3(9)2-4(10)5(6,7)8;/h3*2,10H,1H3;/q;;;+3/p-3/b3*4-2-; |
InChI Key |
KTLHZDJUYKSPFU-DJFUMVPSSA-K |
Isomeric SMILES |
CC(=O)/C=C(\[O-])/C(F)(F)F.CC(=O)/C=C(\[O-])/C(F)(F)F.CC(=O)/C=C(\[O-])/C(F)(F)F.[Nd+3] |
Canonical SMILES |
CC(=O)C=C(C(F)(F)F)[O-].CC(=O)C=C(C(F)(F)F)[O-].CC(=O)C=C(C(F)(F)F)[O-].[Nd+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-[2-[(3-Chloro-2-Methylphenyl)aMino]benzoate] beta-D-Glucopyranuronic Acid](/img/structure/B12323896.png)
![5,6,7,8,14,15,16,17,23,24,25,26,32,33,34,35-Hexadecachloro-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene;iron(2+)](/img/structure/B12323906.png)
![6-(2,3-Dihydroxy-3-methylbutyl)-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one](/img/structure/B12323913.png)
![4-[1,5-Dimethyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-oxabicyclo[3.2.1]octan-8-yl]butan-2-one](/img/structure/B12323925.png)

![Spiro[3a,6a-dihydrocyclopenta[d][1,3]dioxole-2,1'-cyclohexane]-4-one](/img/structure/B12323933.png)
![4-Methyl-2-[(2,3,4,5-tetrahydroxyoxan-2-yl)methylamino]pentanoic acid](/img/structure/B12323937.png)

![3-Methyl-2-[(3,4,5,6-tetrahydroxy-2-oxohexyl)amino]butanoic acid](/img/structure/B12323959.png)
![Sodium;[[[5-(2-amino-7-methyl-6-oxido-3,6-dihydropurin-9-ium-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B12323968.png)
